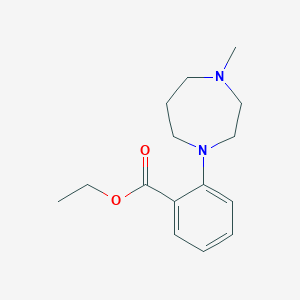

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate

CAS No.: 912569-58-5

Cat. No.: VC3861065

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912569-58-5 |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-3-19-15(18)13-7-4-5-8-14(13)17-10-6-9-16(2)11-12-17/h4-5,7-8H,3,6,9-12H2,1-2H3 |

| Standard InChI Key | XAVHDPRFJKPWNA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C |

Introduction

Chemical Structure and Nomenclature

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate belongs to the diazepane family, which features a seven-membered ring containing two nitrogen atoms. The compound’s IUPAC name, ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate, reflects its ortho-substituted benzoate ester and methylated diazepane moiety. Key structural features include:

-

Benzoate group: A benzene ring esterified with an ethoxy group at the 2-position.

-

1,4-Diazepane ring: A saturated seven-membered ring with nitrogen atoms at positions 1 and 4, the latter substituted with a methyl group.

The compound’s SMILES notation, CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C, and InChI key, XAVHDPRFJKPWNA-UHFFFAOYSA-N, provide precise representations of its connectivity and stereochemistry .

Synthesis and Characterization

Synthetic Routes

The synthesis of ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate typically involves:

-

Alkylation of diazepane derivatives: Reacting 4-methyl-1,4-diazepane with ethyl 2-bromobenzoate under acidic conditions.

-

Catalytic hydrofunctionalization: A Rh-catalyzed intramolecular hydroamination of internal alkynes, as demonstrated in the synthesis of related 1,4-benzodiazepines .

Reaction monitoring employs thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity. For example, -NMR spectra typically show signals for the ethyl ester group (δ 1.3–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet) and the diazepane ring protons (δ 2.4–3.5 ppm).

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 262.35 g/mol | |

| Density | 1.071 g/cm³ | |

| Boiling Point | 379.5°C at 760 mmHg | |

| Flash Point | 183.3°C | |

| LogP (Partition Coefficient) | 2.008 |

The compound’s moderate lipophilicity (LogP = 2.008) suggests reasonable membrane permeability, a desirable trait for bioactive molecules .

Comparison with Structural Analogs

Ethyl 4-(4-Methyl-1,4-diazepan-1-yl)benzoate (CAS 892502-26-0)

This para-substituted isomer shares the same molecular formula but differs in the benzoate substitution pattern:

| Property | Ethyl 2-Substituted Isomer | Ethyl 4-Substituted Isomer |

|---|---|---|

| CAS Number | 912569-58-5 | 892502-26-0 |

| Boiling Point | 379.5°C | Not Reported |

| Biological Activity | Factor Xa inhibition | Similar pharmacological profile |

The ortho substitution in ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate may enhance steric interactions with enzymatic binding pockets, potentially improving target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume